molecular formula C20H20N2O B11236524 2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B11236524
M. Wt: 304.4 g/mol
InChI Key: QCTHKQTWXKOCHF-UHFFFAOYSA-N
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Description

2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that belongs to the class of carbazole derivatives Carbazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the Fischer indole synthesis, which is a well-known method for constructing carbazole frameworks. The reaction involves the cyclization of phenylhydrazones with cyclohexanone derivatives under acidic conditions . Another method includes the Bischler synthesis, which condenses α-halocyclohexanones with aromatic amines .

Industrial Production Methods

For industrial-scale production, the Fischer indole synthesis is often preferred due to its operational simplicity and high yields. The use of ionic liquids as catalysts has been explored to enhance the efficiency and sustainability of the process . These methods allow for the large-scale synthesis of the compound with minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted carbazoles .

Scientific Research Applications

2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects. Additionally, it can bind to DNA, leading to the modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide exhibits unique properties due to the presence of the phenylacetamide group. This structural feature enhances its biological activity and makes it a valuable compound for medicinal chemistry .

Properties

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-phenyl-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C20H20N2O/c23-19(13-14-7-2-1-3-8-14)21-18-12-6-10-16-15-9-4-5-11-17(15)22-20(16)18/h1-5,7-9,11,18,22H,6,10,12-13H2,(H,21,23)

InChI Key

QCTHKQTWXKOCHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

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